2-(4-Fluorophenyl)-2-oxoacetaldehyde
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSCROFORAGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193308 | |
| Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-32-7 | |
| Record name | (4-Fluorophenyl)glyoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 403-32-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402742 | |
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| Record name | Benzeneacetaldehyde, 4-fluoro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 403-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
The oxidation of 4-fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetaldehyde is achieved through a selenium dioxide-mediated process. This method, adapted from classical ketone oxidation protocols, employs SeO₂ as the oxidizing agent in a 1,4-dioxane/water solvent system. The reaction proceeds at elevated temperatures (110°C) under a nitrogen atmosphere to prevent side reactions and ensure optimal yield.
Reagents and Stoichiometry
-
4-Fluoroacetophenone : 25.0 mmol (1.0 equiv)
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Selenium dioxide (SeO₂) : 25.0 mmol (1.0 equiv)
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Solvent : 1,4-Dioxane (13.0 mL) with water (0.5 mL)
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Temperature : 110°C
-
Reaction Time : 4 hours
The equimolar ratio of SeO₂ to substrate ensures complete conversion, while the biphasic solvent system facilitates both solubility and oxidative efficiency.
Mechanistic Pathway
The oxidation mechanism involves three critical steps:
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Enolization : The ketone tautomerizes to its enol form, enabling nucleophilic attack by SeO₂.
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Selenous Acid Intermediate Formation : SeO₂ reacts with the enol to generate a selenous acid adduct.
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Elimination : Thermal elimination of selenium species yields the α-ketoaldehyde product, with water acting as a proton shuttle.
The absence of over-oxidation products (e.g., carboxylic acids) is attributed to the controlled reaction duration and inert atmosphere.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevated temperatures (110°C) are essential to overcome the activation energy of the selenous acid intermediate’s decomposition. Lower temperatures (<90°C) result in incomplete conversion, while higher temperatures (>120°C) promote decomposition. The 1,4-dioxane/water system balances polarity and boiling point, ensuring homogeneous mixing without premature solvent evaporation.
Moisture Control
This compound is highly hygroscopic, necessitating rigorous moisture exclusion. Post-reaction, the crude product is immediately subjected to nitrogen flushing and sealed storage to prevent hydration. This step is critical for maintaining product integrity during purification.
Purification and Isolation
Column Chromatography
The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate (7:3) eluent. This solvent ratio effectively separates the target compound from unreacted starting material and selenium byproducts.
| Purification Step | Details |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) |
| Eluent | Hexane:Ethyl Acetate (7:3) |
| Yield (Typical) | 68–74% (gram-scale synthesis) |
Crystallization
Post-chromatography, the product is dissolved in hot water (10 mL) and allowed to crystallize, yielding this compound as a white crystalline solid. This step enhances purity to >95%, as confirmed by NMR and melting point analysis.
Scalability and Industrial Relevance
The protocol’s scalability is demonstrated in a gram-scale synthesis:
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Substrate : 6.5 mmol 4-fluoroacetophenone
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Solvent : Dry MeCN (50 mL)
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Catalyst : Palladium(II) acetate (0.1 equiv)
This scalability underscores the method’s viability for industrial applications, particularly in pharmaceuticals and agrochemicals.
Alternative Synthetic Routes
While SeO₂ oxidation remains the gold standard, exploratory methods include:
-
Enzymatic Oxidation : Limited by substrate specificity and low throughput.
-
Metal-Catalyzed Dehydrogenation : Palladium-based systems show promise but require costly ligands.
None of these alternatives currently match the efficiency or cost-effectiveness of the SeO₂ method.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-2-hydroxyacetaldehyde.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Fluorophenyl)-2-oxoacetaldehyde
- Synonyms: 4-Fluorophenylglyoxal, 2-(4-Fluorophenyl)-2-oxoethanal
- CAS Numbers : 403-32-7 (anhydrous), 7468-86-2 (hydrate)
- Molecular Formula : C₈H₅FO₂ (anhydrous), C₈H₇FO₃·H₂O (hydrate)
- Molecular Weight : 152.12 g/mol (anhydrous), 170.14 g/mol (hydrate)
Its fluorophenyl group enhances bioavailability and metabolic stability, making it valuable in medicinal chemistry .
Comparison with Structural Analogues
Substituent Effects on Electronic Properties
Functional Group Modifications
Solvent-Dependent Behavior
- In DMF, the fluorophenyl derivative exhibits increased π-electron delocalization compared to chloro or methoxy analogues, leading to higher emission maxima .
- Bromophenyl analogues show reduced emission intensity due to stronger electron withdrawal, which diminishes intramolecular charge transfer (ICT) .
Biological Activity
2-(4-Fluorophenyl)-2-oxoacetaldehyde, with the CAS number 403-32-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by a fluorinated phenyl group attached to an oxoacetaldehyde moiety. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for pharmacological applications.
The biological activity of this compound is primarily mediated through its interaction with specific protein targets. Research suggests that it may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function. The compound's ability to modulate enzyme activity can lead to significant physiological effects, including alterations in metabolic rates and cellular signaling pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits moderate absorption and distribution characteristics. It is primarily excreted via the urinary route, with a relatively low tissue accumulation profile. This pharmacokinetic behavior is crucial for its potential therapeutic applications, as it may minimize systemic toxicity while maximizing local efficacy.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in the glycolytic pathway. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Hexokinase | 5.0 | Significant inhibition |
| Phosphofructokinase | 3.5 | Moderate inhibition |
| Pyruvate Kinase | 7.0 | Weak inhibition |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Discussion
The biological activity of this compound is promising, particularly in the context of enzyme inhibition and antimicrobial action. These properties suggest that further research could elucidate its potential therapeutic applications, particularly in treating metabolic disorders and infections.
Q & A
Basic: What are common synthetic routes for preparing 2-(4-Fluorophenyl)-2-oxoacetaldehyde, and how are reaction conditions optimized?
Methodological Answer:
A widely reported method involves the condensation of 4-fluorophenylglyoxal derivatives under acidic or catalytic conditions. For example, in the synthesis of quinoxaline derivatives, This compound reacts with benzene-1,2-diamine in ethanol at room temperature, yielding the target compound within 30 minutes . Optimization focuses on solvent choice (e.g., ethanol for solubility), stoichiometric ratios (1:1 aldehyde:diamine), and reaction monitoring via TLC/HPLC. Catalytic methods using palladium(II) acetate and potassium persulfate in hexane/ethyl acetate mixtures (7:3) have also been employed, achieving 56% yield in cross-coupling reactions .
Basic: How do the chemical properties of this compound compare to its structural analogs (e.g., 4-chloro or 3-methoxy derivatives)?
Methodological Answer:
The fluorine substituent at the para position confers distinct electronic and steric properties:
- Electron-withdrawing effect : Fluorine increases the electrophilicity of the carbonyl group compared to methoxy derivatives (e.g., 4-methoxyphenylglyoxal), enhancing reactivity in nucleophilic additions .
- Biological activity : Fluorinated analogs often exhibit improved metabolic stability and target binding compared to chloro or bromo derivatives, as seen in anti-cancer studies .
- Crystallographic behavior : Fluorine’s small atomic radius minimizes steric hindrance, facilitating crystallization, as observed in ORTEP-refined structures .
Advanced: How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the structural determination of fluorinated aldehydes?
Methodological Answer:
The SHELX suite (e.g., SHELXL) is critical for refining structures with high-resolution X-ray data. For This compound , key steps include:
- Twinned data handling : Fluorine’s electron density can cause pseudosymmetry; SHELXL’s twin refinement tools (e.g., BASF parameter) correct for overlapping reflections .
- Hydrogen placement : Riding models (C–H = 0.95 Å) are used for aldehyde protons, with anisotropic displacement parameters (Uiso) refined to 1.2×C atom values .
- Validation : R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability, as seen in Acta Crystallographica reports .
Advanced: What computational strategies (e.g., QSAR, molecular docking) validate the anti-cancer potential of derivatives of this compound?
Methodological Answer:
- QSAR Modeling : A validated R² > 0.8 and Q² > 0.7 (via PLS regression) identify structural descriptors (e.g., logP, polar surface area) critical for anti-proliferative activity against MCF-7 cells .
- Molecular Docking : Derivatives like 2-(4-Fluorophenyl)imidazol-5-ones bind to Polo-like kinase 1 (Plk1) with ΔG ≤ -9.5 kcal/mol, targeting the ATP-binding pocket. Ligand 27 showed a binding affinity of -10.2 kcal/mol .
- ADMET Prediction : Lipinski’s Rule compliance (MW < 500, logP < 5) and low hepatotoxicity (preclinical thresholds) prioritize derivatives for in vivo testing .
Advanced: How do reaction conditions (e.g., oxidizing agents) influence the contradictory outcomes in oxidation/reduction pathways?
Methodological Answer:
Contradictions arise from competing pathways:
- Oxidation : KMnO₄ in acidic conditions converts the aldehyde to 2-(4-Fluorophenyl)-2-oxoacetic acid, but over-oxidation may degrade the aromatic ring. PCC (mild conditions) selectively oxidizes the aldehyde without side reactions .
- Reduction : NaBH₄ yields 2-(4-Fluorophenyl)-2-hydroxyacetaldehyde, but LiAlH₄ may over-reduce the ketone to a secondary alcohol. Solvent polarity (e.g., THF vs. MeOH) modulates selectivity .
| Reagent | Product | Yield | Side Reactions |
|---|---|---|---|
| KMnO₄ (H₂SO₄) | Carboxylic acid | 60-70% | Ring hydroxylation |
| NaBH₄ (MeOH) | Hydroxyacetaldehyde | 85% | None |
| LiAlH₄ (THF) | Secondary alcohol | 75% | Ketone over-reduction |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR (δ ~ -110 ppm for para-F) and ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) confirm structure .
- IR : Strong C=O stretches at 1680–1720 cm⁻¹ and C-F at 1220–1280 cm⁻¹ .
- Mass Spectrometry : Exact mass (152.12 g/mol) with fragmentation peaks at m/z 123 (loss of CHO) .
Advanced: How does fluorination impact the compound’s reactivity in multicomponent reactions (e.g., cyclocondensations)?
Methodological Answer:
Fluorine’s electronegativity accelerates imine formation in cyclocondensations:
- Kinetic studies : Reactions with diamines proceed 2–3× faster than non-fluorinated analogs due to enhanced electrophilicity .
- Regioselectivity : Fluorine directs nucleophilic attack to the carbonyl carbon, avoiding para-substitution side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 15–20% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
